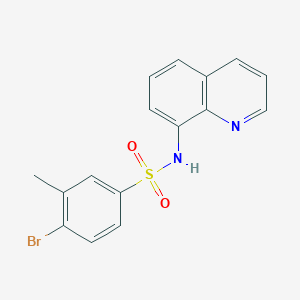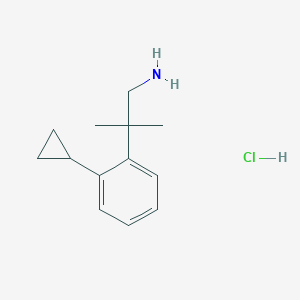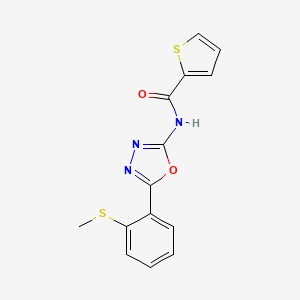![molecular formula C27H29Cl2FN8O3 B2932101 [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride](/img/structure/B2932101.png)
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS 599626 dihydrochloride is a small molecule inhibitor that targets the human epidermal growth factor receptor family, specifically HER1 and HER2. It is known for its potent and selective inhibition of these receptors, making it a valuable compound in cancer research and treatment .
Mechanism of Action
Target of Action
BMS 599626 dihydrochloride primarily targets the HER1 and HER2 kinases in the human epidermal growth factor receptor (HER) family . The IC50 values for HER1 and HER2 are 20 nmol/L and 30 nmol/L, respectively . These receptors play a crucial role in cell growth and proliferation .
Mode of Action
BMS 599626 dihydrochloride inhibits the kinase activity of HER1 and HER2 by competing with their ATP-binding sites . This competition prevents the phosphorylation of these receptors, thereby inhibiting their activity . Furthermore, BMS 599626 dihydrochloride can block the formation of heterodimers between HER1 and HER2, which inhibits the downstream signaling pathway .
Biochemical Pathways
The inhibition of HER1 and HER2 kinases by BMS 599626 dihydrochloride affects the downstream signaling pathways associated with these receptors . These pathways are crucial for cell growth and proliferation . By blocking the formation of HER1 and HER2 heterodimers, BMS 599626 dihydrochloride disrupts the signaling pathways that drive tumor growth .
Pharmacokinetics
It is known to be an orally bioavailable inhibitor , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
BMS 599626 dihydrochloride inhibits the proliferation of tumor cells that depend on HER1 and/or HER2 . It has been shown to have antitumor activity in models that overexpress HER1, as well as in models that have HER2 gene amplification or overexpression . There is a good correlation between the inhibition of receptor signaling and antitumor activity .
Action Environment
Biochemical Analysis
Biochemical Properties
BMS 599626 dihydrochloride primarily targets HER1 and HER2 kinase activity in the HER family . It inhibits the kinase activity of HER1 and HER2 by competing with their ATP-binding sites . This competition can inhibit the downstream signaling pathway by blocking the heterodimer formation of HER1 and HER2 .
Cellular Effects
BMS 599626 dihydrochloride has been shown to inhibit the proliferation of tumor cells that are dependent on HER1/HER2 signaling . It abrogates HER1 and HER2 signaling and inhibits the proliferation of tumor cell lines that are dependent on these receptors . In addition, BMS 599626 dihydrochloride has been found to increase the efficacy of substrate chemotherapeutic drugs in wild-type as well as mutant ABCG2 overexpressing cells .
Molecular Mechanism
The molecular mechanism of BMS 599626 dihydrochloride involves the inhibition of HER1 and HER2 kinase activity by competing with their ATP-binding sites . This competition can inhibit the downstream signaling pathway by blocking the heterodimer formation of HER1 and HER2 .
Preparation Methods
The synthesis of BMS 599626 dihydrochloride involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. Industrial production methods focus on optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
BMS 599626 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. .
Scientific Research Applications
BMS 599626 dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of HER1 and HER2 receptors.
Biology: The compound is employed in cellular assays to investigate the role of HER receptors in cell signaling and proliferation.
Medicine: BMS 599626 dihydrochloride is explored for its potential in cancer therapy, particularly in tumors that overexpress HER1 and HER2.
Industry: The compound is used in the development of targeted therapies and as a reference standard in quality control processes .
Comparison with Similar Compounds
BMS 599626 dihydrochloride is unique in its high selectivity and potency for HER1 and HER2 receptors. Similar compounds include:
Lapatinib: Another dual inhibitor of HER1 and HER2, but with different pharmacokinetic properties.
Erlotinib: Primarily targets HER1 and is used in the treatment of non-small cell lung cancer.
Gefitinib: Also targets HER1 and is used in similar therapeutic contexts as erlotinib. BMS 599626 dihydrochloride stands out due to its ability to inhibit both HER1 and HER2 with high potency, making it a valuable tool in cancer research .
Properties
IUPAC Name |
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN8O3.2ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);2*1H/t22-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKFWSXLCGMNF-IKXQUJFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl2FN8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2932019.png)
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2932021.png)

![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)




![Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2932034.png)

![5-(4-methoxyphenyl)-2-(2-methylphenyl)-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2932037.png)


![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2932041.png)
